molecular formula C20H11Br2N B13701122 3,11-Dibromo-7H-dibenzo[c,g]carbazole

3,11-Dibromo-7H-dibenzo[c,g]carbazole

Cat. No.: B13701122
M. Wt: 425.1 g/mol
InChI Key: UDZSFBVXXLHMTQ-UHFFFAOYSA-N
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Description

3,11-Dibromo-7H-dibenzo[c,g]carbazole is a brominated derivative of dibenzo[c,g]carbazole. It is a polycyclic aromatic compound with the molecular formula C20H11Br2N and a molecular weight of 425.12 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,11-Dibromo-7H-dibenzo[c,g]carbazole typically involves the bromination of 7H-dibenzo[c,g]carbazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 3 and 11 positions .

Industrial Production Methods

Industrial production methods for this compound are generally based on large-scale organic synthesis techniques. These methods involve the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,11-Dibromo-7H-dibenzo[c,g]carbazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

3,11-Dibromo-7H-dibenzo[c,g]carbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,11-Dibromo-7H-dibenzo[c,g]carbazole involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in various chemical interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,11-Dibromo-7H-dibenzo[c,g]carbazole is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, particularly in the development of advanced materials and potential therapeutic agents .

Properties

Molecular Formula

C20H11Br2N

Molecular Weight

425.1 g/mol

IUPAC Name

6,18-dibromo-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene

InChI

InChI=1S/C20H11Br2N/c21-13-3-5-15-11(9-13)1-7-17-19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)23-17/h1-10,23H

InChI Key

UDZSFBVXXLHMTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C4=C(N3)C=CC5=C4C=CC(=C5)Br)C=C1Br

Origin of Product

United States

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